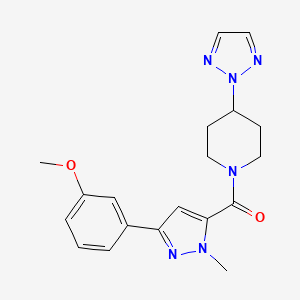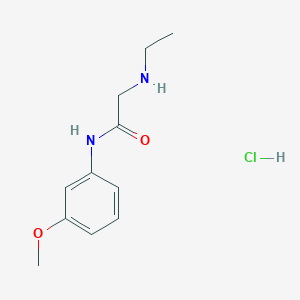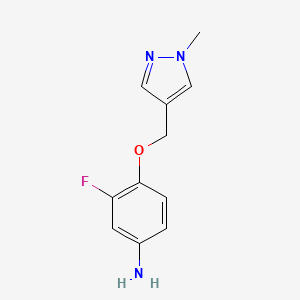
3-Fluoro-4-((1-methyl-1H-pyrazol-4-yl)methoxy)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Fluoro-4-((1-methyl-1H-pyrazol-4-yl)methoxy)aniline” is a chemical compound that has been mentioned in the context of structure-based drug design . It has been associated with the development of high-affinity irreversible inhibitors targeting oncogenic EGFR mutants .
Synthesis Analysis
The synthesis of compounds similar to “this compound” involves complex chemical reactions . For instance, imidazole, a five-membered heterocyclic moiety, is often used as a core structure in the development of new drugs . The synthesis of these compounds often involves reactions with various reagents and catalysts .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various techniques. For example, the structure of a similar compound was determined using X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involving “this compound” can be complex and varied. For instance, the compound may participate in various chemical reactions, including those involving other heterocyclic compounds .Wissenschaftliche Forschungsanwendungen
Facile Synthesis and Antimicrobial Activity
A study conducted by Banoji et al. (2022) developed a one-pot synthetic method for a new class of pyrazol-4-yl- and 2H-chromene-based substituted anilines. This method utilized common organocatalysts and inexpensive starting materials, resulting in compounds with significant antibacterial and antifungal activities against tested microbial strains. This highlights the compound's potential use in developing fluorescence probes for biological imaging and antimicrobial agents (Banoji et al., 2022).
Synthesis and Catalytic Activity in Polymerization
Kim et al. (2012) investigated the synthesis and X-ray crystal structure of derivatives from the N,N-bis(1H-pyrazolyl-1-methyl)aniline(dichloro)Zn(II) complex. The study revealed the complexes' distorted tetrahedral geometry and their catalytic activity in the polymerization of methyl methacrylate, leading to polymers with higher molecular weight and narrow polydispersity index. This suggests the compound's utility in materials science, particularly in the synthesis of polymers with specific properties (Kim et al., 2012).
Docking and Quantitative Structure–Activity Relationship Studies
Research by Caballero et al. (2011) on derivatives related to 3-Fluoro-4-((1-methyl-1H-pyrazol-4-yl)methoxy)aniline involved docking and quantitative structure–activity relationship (QSAR) studies for c-Met kinase inhibitors. This comprehensive analysis helped in understanding the molecular features contributing to high inhibitory activity, indicating the compound's relevance in designing inhibitors for cancer treatment (Caballero et al., 2011).
Synthesis and Antimicrobial Activity of Schiff’s Base
A study by Mistry et al. (2016) focused on the synthesis of Schiff’s bases, azetidinones, and thiazolidinones derived from similar compounds, demonstrating excellent to good antibacterial activity. These findings underline the potential of this compound derivatives in developing new antimicrobial agents (Mistry et al., 2016).
Versatile Building Blocks for Synthesis
Shi et al. (1996) utilized derivatives of this compound for the efficient synthesis of fluorine-bearing pyrazolones, pyrimidines, coumarines, and benzothiopyranones. This research highlights the compound's versatility as a building block in the synthesis of fluorinated heterocyclic compounds, valuable in medicinal chemistry and materials science (Shi et al., 1996).
Wirkmechanismus
Target of Action
Similar compounds have been reported to interact with various biological targets
Mode of Action
The exact mode of action of 3-Fluoro-4-((1-methyl-1H-pyrazol-4-yl)methoxy)aniline is currently unknown. It is synthesized via direct reductive amination of 3-(4-methoxyphenyl)-1-phenyl-1h-pyrazole-4-carbaldehyde with 3-chloro-4-fluoroaniline . The compound’s interaction with its targets and the resulting changes would depend on the specific biological targets it interacts with.
Biochemical Pathways
Similar compounds have been reported to affect various biochemical pathways
Result of Action
Similar compounds have been reported to have various biological activities
Biochemische Analyse
Biochemical Properties
Similar compounds have been synthesized and studied for their potential biological activities .
Temporal Effects in Laboratory Settings
There is currently no available information on the temporal effects of 3-Fluoro-4-((1-methyl-1H-pyrazol-4-yl)methoxy)aniline in laboratory settings .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been reported in the literature .
Metabolic Pathways
The metabolic pathways involving this compound are not currently known .
Subcellular Localization
The subcellular localization of this compound is not documented in the literature .
Eigenschaften
IUPAC Name |
3-fluoro-4-[(1-methylpyrazol-4-yl)methoxy]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3O/c1-15-6-8(5-14-15)7-16-11-3-2-9(13)4-10(11)12/h2-6H,7,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPOGLMBNECXWBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)COC2=C(C=C(C=C2)N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1006960-98-0 |
Source


|
| Record name | 3-fluoro-4-[(1-methyl-1H-pyrazol-4-yl)methoxy]aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




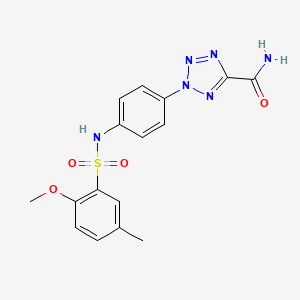
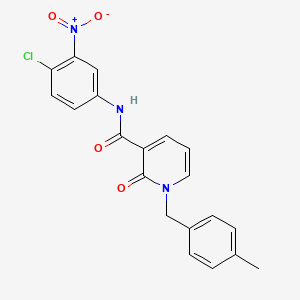
![2-Oxabicyclo[3.1.1]heptane-4-sulfonyl chloride](/img/structure/B2764235.png)
![1-[4-(Difluoromethoxy)phenyl]-1-(hydroxyimino)ethane](/img/structure/B2764238.png)
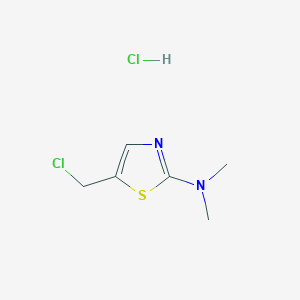

![2,5-Dimethyl-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]furan-3-carboxamide](/img/structure/B2764243.png)
![5,6-Dibromo-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B2764244.png)
